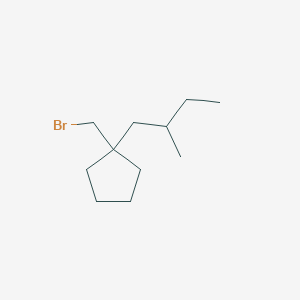
2-Amino-4-(3-methoxypropoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(3-methoxypropoxy)butanamide is a chemical compound with the molecular formula C8H18N2O3 and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of an amino group, a butanamide backbone, and a methoxypropoxy side chain. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-methoxypropoxy)butanamide typically involves multiple steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for this compound involve bulk manufacturing and custom synthesis. Companies like ChemScene and AK Scientific provide bulk manufacturing, sourcing, and procurement services for this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(3-methoxypropoxy)butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride gas, methanol, sodium hydroxide, and various protecting agents . The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidation states of the compound, while substitution reactions may yield various substituted derivatives.
Aplicaciones Científicas De Investigación
2-Amino-4-(3-methoxypropoxy)butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various chemical products and intermediates
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(3-methoxypropoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Amino-4-(3-methoxypropoxy)butanamide include:
- 2-Amino-4-(3-methoxypropoxy)butanoic acid
- 2-Amino-4-(3-methoxypropoxy)butanol
- 2-Amino-4-(3-methoxypropoxy)butylamine
Uniqueness
What sets this compound apart from these similar compounds is its specific functional groups and structural configuration. The presence of the butanamide backbone and the methoxypropoxy side chain gives it unique chemical properties and reactivity, making it valuable for specific scientific research applications .
Propiedades
Fórmula molecular |
C8H18N2O3 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2-amino-4-(3-methoxypropoxy)butanamide |
InChI |
InChI=1S/C8H18N2O3/c1-12-4-2-5-13-6-3-7(9)8(10)11/h7H,2-6,9H2,1H3,(H2,10,11) |
Clave InChI |
RUNAUDVMBMLFHS-UHFFFAOYSA-N |
SMILES canónico |
COCCCOCCC(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



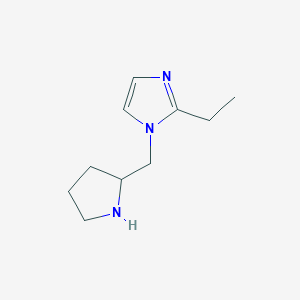

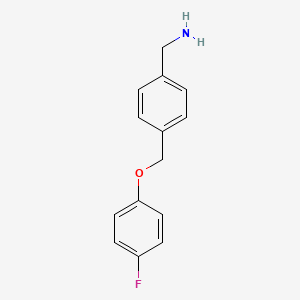

![6-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B13638214.png)
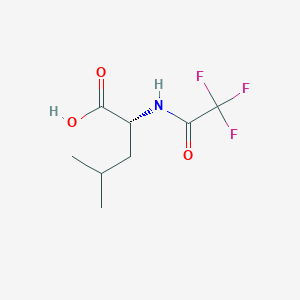


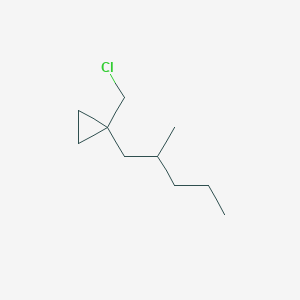


![5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine](/img/structure/B13638257.png)
